Rupestonic acid

Descripción

Natural Occurrence and Botanical Significance

The study of Rupestonic acid is intrinsically linked to its botanical source, where it is not only present but also serves as an important chemical indicator.

This compound is a natural product predominantly isolated from Artemisia rupestris L. researchgate.nettargetmol.comrsc.orgcas.cneurekaselect.comnih.gov This plant is a perennial herb found in the Xinjiang region of China, as well as in other parts of Central Asia and Europe. researchgate.netbiorxiv.org Artemisia rupestris L. is recognized as a traditional Chinese and Uighur medicinal herb. researchgate.nettargetmol.comnih.gov The chemical composition of this plant is complex, containing various classes of compounds including flavonoids, organic acids, alkaloids, and sesquiterpenoids. researchgate.netbiorxiv.orgmdpi.comresearchgate.net this compound is considered a main active ingredient of Artemisia rupestris L. researchgate.netnih.govchemfaces.com Besides Artemisia rupestris, this compound has also been reported in Pechuel-loeschea leubnitziae. nih.gov

This compound is regarded as a characteristic metabolite of Artemisia rupestris L. biorxiv.org Its presence is a defining feature of the plant's chemical profile. Due to its status as a major and representative component, this compound has been selected as a "marker compound" for the chemical evaluation and quality control of Artemisia rupestris L. and its associated commercial products. researchgate.netnih.govchemfaces.com Analytical methods, such as high-performance liquid chromatography (HPLC), are employed to quantify the amount of this compound to ensure the quality and consistency of herbal preparations derived from this plant. mdpi.com This use as a marker is crucial for standardizing the herb and its extracts. mdpi.comchemfaces.com

Chemical Classification as a Guaiacane Sesquiterpenoid

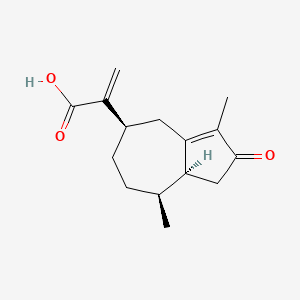

From a chemical standpoint, this compound is classified as a sesquiterpenoid. eurekaselect.comglpbio.commedchemexpress.com Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. This compound's specific structure places it within the guaiacane subgroup of sesquiterpenoids. biorxiv.orgnih.gov This classification is based on its distinctive bicyclic core structure, which features an azulene (B44059) ring system. ontosight.ai The molecule also contains several functional groups, which contribute to its chemical properties. eurekaselect.comresearchgate.net

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H20O3 | glpbio.com |

| Molecular Weight | 248.32 g/mol | nih.govglpbio.com |

| CAS Number | 83161-56-2 | glpbio.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHSKBJBODQVBX-AXTRIDKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Purification Methodologies

Extraction Techniques from Plant Material

The initial step in isolating rupestonic acid involves its extraction from the plant matrix. The primary source identified in scientific literature is Artemisia rupestris L., a traditional Chinese medicinal plant. nih.govnih.gov Researchers have successfully isolated this compound and related new guaiane (B1240927) sesquiterpenoids, named rupestonic acids B-G, from the whole plants of Artemisia rupestris. nih.gov

A common method for extraction utilizes a dichloromethane (B109758) extract of the plant material. nih.gov This organic solvent is effective in solubilizing this compound and other constituents from the dried and processed plant matter, creating a crude extract that serves as the starting material for subsequent purification steps.

Chromatographic Separation Approaches for Isolation

Following extraction, the crude mixture contains this compound along with numerous other compounds. Isolating the target molecule requires advanced chromatographic techniques that separate components based on their differing physicochemical properties.

High-Speed Counter-Current Chromatography (HSCCC) has proven to be a particularly effective technique for the preparative isolation of this compound. nih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample and ensuring high recovery rates. mdpi.com

Initial research demonstrated a successful two-step HSCCC separation process. nih.gov More recently, a simplified and more efficient one-step HSCCC method was developed, which saves time and reduces solvent consumption. nih.gov This improved method allowed for the simultaneous isolation of this compound and another compound, chrysosptertin B, from the crude extract of Artemisia rupestris L. nih.gov

The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. The partition coefficient (K) is measured to identify the optimal solvent combination. nih.gov For this compound, a system composed of n-hexane-ethyl acetate-methanol-water has been utilized effectively. nih.gov

| Parameter | Two-Step HSCCC Method nih.gov | One-Step HSCCC Method nih.gov |

|---|---|---|

| Starting Material | 200 mg crude extract | 500 mg crude extract |

| Solvent System | n-hexane-ethyl acetate-methanol-water (6:4:3.5:6.5, v/v) with 0.5% acetic acid | Not explicitly detailed but selected based on partition coefficient (K) |

| Yield of this compound | 27.9 mg | 72.3 mg |

| Final Purity | > 98% (determined by HPLC) | > 95% (determined by HPLC) |

| Simultaneously Isolated Compounds | None mentioned | Chrysosptertin B (53.5 mg) |

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and versatile method for the purification of compounds in the pharmaceutical and chemical industries. sigmaaldrich.comwarwick.ac.uk While HSCCC is used for the primary isolation of this compound, HPLC is crucial for analyzing the purity of the resulting fractions. nih.govnih.gov

In the context of natural product isolation, preparative HPLC serves as a final "polishing" step to remove any remaining minor impurities after initial separation by other techniques. lcms.cz The goal of preparative HPLC is to isolate a pure compound, unlike analytical HPLC which aims to identify and quantify substances. warwick.ac.uklabcompare.com The process can be scaled up by using larger column diameters and higher flow rates to handle larger sample loads. warwick.ac.uk

Medium Pressure Liquid Chromatography (MPLC) is often employed as an initial purification or pre-fractionation step in natural product research. lcms.cz This technique helps to simplify a complex crude extract before it is subjected to higher resolution methods like HSCCC or preparative HPLC. nih.gov By first running the extract through an MPLC system, researchers can separate the mixture into several less complex fractions. This strategy can improve the efficiency and resolution of the subsequent final purification steps. lcms.cznih.gov

Advanced Purification Strategies for Enhanced Purity

Achieving enhanced purity of this compound often involves a combination of the chromatographic techniques described above. The development of a one-step HSCCC method, as opposed to the earlier two-step process, represents a significant advancement in purification strategy, yielding a large quantity of the compound with over 95% purity in a single run. nih.gov

For even higher purity levels, a multi-technique approach is common. A typical advanced workflow might involve an initial clean-up of the crude extract using MPLC, followed by a primary separation with HSCCC to isolate the target compound. nih.gov Finally, preparative HPLC can be used to further refine the HSCCC fractions, resulting in a final product with very high purity (e.g., >98%). nih.govnih.gov The purity of the final isolated this compound is consistently verified by analytical HPLC, with its chemical structure confirmed using methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). nih.govnih.gov

Chemical Synthesis and Structural Modification Strategies

Asymmetric Total Synthesis Approaches

The total synthesis of rupestonic acid has been a subject of significant research, confirming its structural assignment and enabling access to the molecule from simpler starting materials. An efficient asymmetric synthesis for the originally proposed structures of this compound and the related compound pechueloic acid has been reported. nih.gov A key strategy in this synthesis involved the use of a chiral lactone, which was obtained from the degradation of saponin (B1150181) glycosides, to prepare a crucial chiral fragment. nih.gov The assembly of the molecular framework utilized several effective chemical transformations, including ring-closing metathesis (RCM), an intermolecular addition prompted by samarium(II) iodide (SmI₂), and a researchgate.netnih.gov-Wittig rearrangement. nih.gov Another reported approach involved a Diels-Alder-based total synthesis which led to a revision of the initially proposed structure of (+)-rupestonic acid. orcid.org

Design and Synthesis of this compound Derivatives and Analogues

The modification of this compound's native structure has been a primary focus of research, leading to a diverse library of new compounds. These modifications have targeted various functional groups on the this compound skeleton. researchgate.net

Modifications at the five-membered ring of the this compound skeleton have been explored. One notable strategy involves the synthesis of 1-(1'-hydroxyalkyl)this compound methyl esters. researchgate.net This is achieved through the condensation of methyl rupestonate with various aldehydes in the presence of a strong base, lithium diisopropylamide (LDA). researchgate.netresearchgate.net While modifications at the carbonyl and carboxyl groups have been attempted, they have not always resulted in a noticeable increase in certain biological activities. researchgate.net A series of 20 new derivatives were also synthesized via Davis oxidation. researchgate.net

Table 1: Synthesis of Hydroxyalkyl Derivatives via Aldehyde Condensation

| Parent Compound | Reagent | Base | Product Class |

|---|

This table summarizes the general reaction for creating hydroxyalkyl derivatives as described in the literature. researchgate.net

A significant number of derivatives have been created by modifying the carboxylic acid group, primarily through the formation of esters and amides. researchgate.net A series of aminoalkyl rupestonates were synthesized by first reacting this compound with 1,ω-dibromoalkanes, which was then followed by an amination step to introduce various amine moieties. researchgate.netcas.cncas.cn The length of the alkyl chain and the nature of the amine group were found to be important structural variables. cas.cncas.cn Among the synthesized compounds, those containing a 1H-1,2,4-triazolyl moiety were identified as a particularly potent set in anti-influenza studies. cas.cncas.cn

Other synthetic efforts have produced a range of ester derivatives, including fatty acid esters and aromatic esters. researchgate.net Additionally, this compound L-ephedrine esters and complexes have been successfully synthesized using this compound and L-ephedrine as starting materials. vietnamjournal.ru The synthesis of amide analogues has also been a fruitful area of investigation. hilarispublisher.com For instance, a series of this compound amide derivatives incorporating an isoxazole (B147169) ring were synthesized using DCC and HOBt/DMAP as coupling agents. researchgate.net

Table 2: Examples of this compound Ester and Amide Derivative Synthesis

| Starting Materials | Key Reagents/Steps | Derivative Class | Reference(s) |

|---|---|---|---|

| This compound, 1,ω-dibromoalkanes, various amines | Bromination, followed by amination | Aminoalkyl rupestonates | researchgate.netcas.cncas.cn |

| This compound, L-ephedrine | Esterification/Complexation | L-ephedrine ester and complex | vietnamjournal.ru |

| This compound, 3-aryl-5-isoxazole-methylamine | DCC, HOBt/DMAP | Isoxazole-containing amides | researchgate.net |

Oxidative reactions have been employed as a strategic pathway for synthesizing new this compound derivatives. A notable example is the use of Davis oxidation to create a series of 20 new derivatives from methyl rupestonate. researchgate.netresearchgate.net This method allows for targeted oxidation of the molecule to introduce new functionalities. Furthermore, studies on the metabolism of this compound derivatives, such as CAM106, have shown that oxidation is a key transformation pathway that the molecule undergoes biologically. mdpi.com

This compound has been successfully integrated into fluorescent probes exhibiting aggregation-induced emission (AIE). nih.govresearchgate.net AIE is a photophysical phenomenon where non-emissive molecules become highly luminescent upon aggregation due to the restriction of intramolecular motion. nih.gov In one study, a fluorescent probe was created by linking this compound to a triphenylamine (B166846) fluorophore via a 2,4-thiazolidinedione (B21345) bridge. nih.govresearchgate.net Triphenylamine itself is not emissive but can form a helical structure conducive to creating AIE compounds. researchgate.net This integration of a natural product into an AIE system demonstrates a novel application for this compound in the development of advanced luminescent materials. nih.gov

Click chemistry, known for its efficiency and high yields, has been utilized to synthesize this compound derivatives. lookchem.comnih.gov Specifically, two series of derivatives featuring 1,2,3-triazole rings were synthesized. nih.govresearchgate.net The synthesis involved creating propargyl ester and propargyl amide versions of this compound, which then underwent a copper-catalyzed azide-alkyne cycloaddition reaction with various organic azides. This method efficiently produced (1-substituted-1H-1,2,3-triazol-4-yl)methyl esters and N-(1-substituted-1H-1,2,3-triazol-4-yl)methyl amides of this compound. lookchem.comnih.gov

Table 3: this compound Derivatives Synthesized via Click Chemistry

| This compound Precursor | Reaction Type | Product Class | Reference(s) |

|---|---|---|---|

| Propargyl 2-((5R,8S,8aS)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl)acrylate | Copper-catalyzed azide-alkyne cycloaddition | (1-substituted-1H-1,2,3-triazol-4-yl)methyl esters | lookchem.comnih.govresearchgate.net |

Stereochemical Considerations in this compound Derivatives

The modification of the this compound scaffold to generate novel derivatives invariably involves navigating complex stereochemical challenges. This compound is an inherently chiral molecule, and any synthetic modification that creates new stereogenic centers requires careful control to produce specific diastereomers. The spatial arrangement of atoms is critical as it dictates the molecule's interaction with biological targets. Research in this area focuses on directing the stereochemical outcome of reactions on the this compound core and utilizing chiral reagents to introduce new, well-defined stereocenters.

A significant strategy in the stereoselective synthesis of this compound derivatives involves the modification at the C-2 position. One notable approach is the mixed aldol (B89426) condensation of methyl rupestonate with various aldehydes in the presence of a strong base like lithium diisopropylamide (LDA). This reaction has been shown to be highly stereoselective, leading to the formation of 1-(1'-hydroxyalkyl)this compound methyl esters. researchgate.net In these reactions, a new stereocenter is generated at the C-1' position of the added alkyl chain. Detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, corroborated by X-ray crystallography for at least one derivative, have confirmed the absolute configurations of these newly formed stereocenters. researchgate.net

Interestingly, the stereochemical outcome of this aldol reaction was found to be contrary to the predictions based on established theoretical models like the Zimmerman-Traxler and Houk models, highlighting the complex steric and electronic environment of the rupestonate enolate. researchgate.net

Table 1: Stereoselective Aldol Condensation of Methyl Rupestonate

This table summarizes the highly stereoselective synthesis of 1-(1'-hydroxyalkyl)this compound methyl esters, resulting in the formation of a new stereocenter.

| Reactant 1 | Reactant 2 (Aldehyde) | Product | Key Feature | Confirmation Method |

| Methyl Rupestonate | Various Aldehydes | 1-(1'-hydroxyalkyl)this compound methyl esters | Highly stereoselective formation of a new stereocenter | NMR, MS, X-ray Crystallography researchgate.net |

The principles of stereocontrol are also paramount in the synthesis of the broader family of guaianolide sesquiterpenes, to which this compound belongs. Synthetic strategies often employ intramolecular couplings where controlling diastereoselectivity is key. For instance, in approaches analogous to this compound synthesis, the Nozaki–Hiyama–Kishi (NHK) coupling has been used to form key carbon-carbon bonds. nih.gov While effective in bond formation, these reactions can yield mixtures of diastereomers. In one reported synthesis of a complex guaianolide, an NHK coupling resulted in a 2:1 diastereomeric ratio at the C8 position. nih.gov Similarly, indium-mediated allylation reactions to form a C-C bond at a position equivalent to C-6 also showed moderate diastereoselectivity, affording a 2:1 ratio of diastereomers. nih.gov These examples underscore the challenge and importance of optimizing reaction conditions to favor the desired stereoisomer.

Another strategy for introducing stereochemical diversity is to couple this compound with other chiral molecules. The synthesis of this compound L-ephedrine derivatives is a clear example. rjpbr.com By reacting this compound with the naturally chiral molecule L-ephedrine, new ester and complex derivatives are formed that incorporate the stereocenters of ephedrine. rjpbr.com This approach leverages a "chiral pool" strategy, where the chirality of the starting material dictates the stereochemistry of the product. The resulting diastereomeric products, a this compound L-ephedrine ester and a complex, were found to have more potent activity against certain influenza strains than the parent this compound. rjpbr.com

The foundation for creating any derivative is the availability of the parent molecule in an enantiomerically pure form. The asymmetric total synthesis of this compound itself has been achieved, providing a reliable source of the chiral scaffold. fudan.edu.cn One successful synthesis utilized a key chiral lactone, which was recycled from the degradation of saponin glycosides, to construct a crucial chiral fragment of the molecule. researchgate.net This enantioselective approach ensures that the inherent stereochemistry of the natural product is correctly established before any subsequent derivatization is undertaken. fudan.edu.cnresearchgate.net

Structure Activity Relationship Sar Studies of Rupestonic Acid Derivatives

Correlations Between Structural Features and Biological Activity

The biological activity of rupestonic acid derivatives is intricately linked to their structural features. Modifications at various positions of the this compound scaffold have been shown to significantly influence their therapeutic potential, particularly their anti-influenza activity.

The introduction of different functional groups to the this compound molecule can either enhance or diminish its biological effects. For instance, the synthesis of isoxazole-containing this compound amide derivatives has been explored to improve its bioactivity. sioc-journal.cn In one study, six such derivatives were synthesized and tested for their in-vitro inhibitory activity against influenza A and B viruses. sioc-journal.cn The results indicated that a compound, labeled 3c, demonstrated improved activity against both influenza A (H3N2) and B viruses. sioc-journal.cn Furthermore, compounds 3c and 3e showed higher inhibition against the influenza B virus compared to the parent this compound. sioc-journal.cn

Another area of investigation has been the synthesis of 1,2,3-triazole-containing derivatives of this compound. lookchem.com These derivatives, synthesized via click chemistry, have been evaluated for their antiviral activities against various strains of influenza A and B viruses. The findings revealed that several of these compounds were active against the H1N1 strain of influenza A, with one derivative, 14a, showing activity comparable to the reference drugs Oseltamivir (B103847) and Ribavirin. A number of these derivatives also exhibited activity against an Oseltamivir-resistant H1N1 strain. With respect to the influenza B virus, a significant number of the synthesized compounds were active, with seven showing better activity than Ribavirin.

The table below summarizes the anti-influenza activity of selected this compound derivatives.

| Derivative Type | Key Findings | Reference |

| Isoxazole-containing amides | Compound 3c showed enhanced activity against influenza A (H3N2) and B. Compounds 3c and 3e had higher inhibition against influenza B than the parent compound. | sioc-journal.cn |

| 1,2,3-Triazole-containing esters and amides | Nine compounds were active against H1N1. Compound 14a was as active as Oseltamivir and Ribavirin. Some were active against Oseltamivir-resistant H1N1. Twenty-one compounds were active against influenza B, with seven being more potent than Ribavirin. | lookchem.com |

Impact of Configuration and Substituent Effects on Bioactivity

The specific configuration and the nature of substituents on the this compound framework play a pivotal role in determining the bioactivity of its derivatives. Research has demonstrated that even subtle changes in stereochemistry or the type of substituent can lead to significant variations in antiviral potency and toxicity.

A study focusing on modifications at the C(3) position of this compound involved the preparation of a series of novel 3-carbonyl analogues to identify the active group. hilarispublisher.com The antiviral activity of these compounds against influenza A (H3N2 and H1N1) and B viruses was evaluated. hilarispublisher.com The results highlighted a clear structure-activity relationship. hilarispublisher.com For example, compound 13, which contains an allyl group, was the most potent inhibitor against the influenza A/H1N1 virus. hilarispublisher.com In contrast, the dihydrogen amide derivative 3 showed the best activity against the influenza B virus. hilarispublisher.com

The conversion of this compound into amides 2, 3, and 4 led to a noticeable decrease in activity against influenza H3N2 compared to the parent compound. hilarispublisher.com Interestingly, the removal of a chlorine group by hydrogenation in compound 4 reduced its toxicity. hilarispublisher.com The methyl ester derivative 5 displayed activity similar to the parent compound but with a significant increase in toxicity. hilarispublisher.com However, hydrogenation at the C4=C5 or C11=C13 positions in related methyl esters resulted in lower toxicity. hilarispublisher.com

Further modifications, such as the synthesis of this compound fatty and aromatic ester derivatives, have also been explored. koreascience.kr The anti-influenza activity of these compounds was evaluated in vitro, with Oseltamivir and Ribavirin used as reference drugs. koreascience.kr The results showed that compound 2l exhibited notable activity. koreascience.kr

The table below details the impact of specific substituents on the anti-influenza activity of this compound derivatives.

| Modification | Compound | Substituent | Key Bioactivity Impact | Reference |

| C(3) Carbonyl Analogue | 13 | Allyl group | Most potent against influenza A/H1N1. | hilarispublisher.com |

| C(3) Carbonyl Analogue | 3 | Dihydrogen amide | Best activity against influenza B. | hilarispublisher.com |

| Ester Derivative | 2l | Aromatic ester | Notable anti-influenza activity. | koreascience.kr |

| Amide Derivative | 4 | Hydrogenated (removed Cl) | Reduced toxicity. | hilarispublisher.com |

| Methyl Ester | 5 | Methyl | Increased toxicity. | hilarispublisher.com |

Chemometric and Quantum Chemical Approaches in SAR Analysis

To gain a deeper and more quantitative understanding of the structure-activity relationships of this compound derivatives, researchers have employed chemometric and quantum chemical methods. rpqsenai.org.brresearchgate.net These computational approaches allow for the analysis of a large number of structural and electronic parameters, helping to elucidate the complex interplay between a molecule's properties and its biological activity. rpqsenai.org.brresearchgate.net

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), can be used to determine the geometric and electronic parameters of molecules. rpqsenai.org.br These parameters, in turn, can be correlated with biological activity through chemometric methods like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA). rpqsenai.org.brsenaigoias.com.br This approach can help explain the observed activities of a series of compounds and guide the design of new molecules with improved potency. rpqsenai.org.brresearchgate.net

While specific, detailed chemometric and quantum chemical studies focused solely on this compound derivatives are not extensively documented in the provided context, the application of these methods to similar natural product derivatives, such as chalcones, demonstrates their potential utility. rpqsenai.org.brresearchgate.net Such studies have been used to analyze the inhibitory effects of compounds on viral enzymes like neuraminidase. rpqsenai.org.br The insights gained from these computational analyses can be invaluable for modeling new compounds with desired therapeutic activities. rpqsenai.org.br

The development of Quantitative Structure-Activity Relationship (QSAR) models is a key outcome of these computational efforts. researchgate.net QSAR models mathematically relate the chemical structure of a compound to its biological activity, providing a predictive tool for drug discovery. researchgate.netnih.gov

Preclinical Pharmacological Investigations and Molecular Mechanisms

Antiviral Efficacy and Mechanistic Elucidation

Anti-Influenza Virus Activity

Rupestonic acid and its synthetic derivatives have demonstrated notable activity against several strains of the influenza virus, including Influenza A subtypes H1N1 and H3N2, as well as Influenza B. nih.govconacyt.mxcas.cnhilarispublisher.commedchemexpress.com The antiviral properties of these compounds have been attributed to their ability to interfere with viral replication and modulate the host's immune response. chemfaces.comresearchgate.net

One derivative in particular, YZH-106, has shown broad-spectrum activity against influenza viruses, including strains resistant to existing drugs like oseltamivir (B103847) and amantadine. conacyt.mxchemfaces.com Another study highlighted that derivatives of this compound containing a 1H-1,2,4-triazolyl group were particularly potent. nih.govcas.cn Specifically, compound 5g, an aminoalkyl rupestonate, showed high inhibitory activity against influenza H3N2 and H1N1. nih.gov Furthermore, a series of 2-substituted this compound methyl esters demonstrated potent activities against influenza H1N1 virus strains. researchgate.net The antiviral activity is influenced by the structural modifications of the this compound core, such as the length of the alkyl chain and the type of amine group attached. cas.cncas.cn

Table 1: Anti-Influenza Activity of this compound Derivatives

| Compound/Derivative | Virus Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| This compound | Influenza A (H1N1, H3N2), Influenza B | Exhibits antiviral activity. medchemexpress.com | medchemexpress.comresearchgate.net |

| YZH-106 | Influenza A (H1N1, H3N2), Influenza B, Oseltamivir-resistant strains, Amantadine-resistant strains | Broad-spectrum antiviral activity. conacyt.mxchemfaces.com | conacyt.mxchemfaces.com |

| Aminoalkyl rupestonates (e.g., 5g) | Influenza A (H3N2, H1N1), Influenza B | Derivatives with a 1H-1,2,4-triazolyl moiety are potent inhibitors. Compound 5g has high activity against H3N2 and H1N1. nih.gov | nih.govcas.cn |

| This compound-10-(1H-1,2,4-triazole-1-yl)-decyl ester | Influenza A (H3N2, H1N1), Influenza B | Identified as a potential new anti-influenza lead compound. cas.cncas.cn | cas.cncas.cn |

| 2-substituted this compound methyl esters (3b, 3c) | Influenza H1N1 | Showed potent inhibitory activity. researchgate.net | researchgate.net |

| This compound L-ephedrine derivatives (A and B) | Influenza A/PR/8/34 (H1N1), A/FM/1/47 (H1N1) | More potent inhibitors than the parent this compound. rjpbr.com | rjpbr.com |

| Compound 13 (allyl group) | Influenza A/H1N1 | Most potent inhibitor in its series. hilarispublisher.com | hilarispublisher.com |

| Dihydrogen amide 3 | Influenza B | Showed the best activity in its series. hilarispublisher.com | hilarispublisher.com |

The antiviral action of this compound derivatives involves the significant reduction of viral replication. chemfaces.com Studies on the derivative YZH-106 have shown that it effectively suppresses the replication of the influenza A virus. chemfaces.com This inhibition leads to a decrease in the viral load in the lungs of infected mice, contributing to improved lung pathology. chemfaces.com The mechanism is not through direct targeting of viral components but rather by modulating host cellular pathways. mdpi.com

A key mechanism underlying the anti-influenza activity of this compound derivatives is the modulation of the host's innate immune response. chemfaces.com The derivative YZH-106 has been found to inhibit influenza virus replication by activating the heme oxygenase-1 (HO-1)-mediated interferon (IFN) response. conacyt.mxchemfaces.comnih.gov

The process begins with YZH-106 inducing the phosphorylation of p38 MAPK and ERK1/2, which in turn activates the transcription factor Nrf2 (erythroid 2-related factor 2). chemfaces.comnih.gov Activated Nrf2 upregulates the expression of HO-1. chemfaces.comresearchgate.net Subsequently, HO-1 inhibits the replication of the influenza A virus by triggering the expression of type I interferons and the induction of interferon-stimulated genes (ISGs). chemfaces.comaai.org This antiviral effect of HO-1 appears to be independent of its enzymatic activity. chemfaces.comnih.gov The induction of HO-1 is a crucial element in the host's defense against viral infections, as it can interfere with viral replication and protect tissues from virus-induced damage. aai.org

While the primary anti-influenza mechanism of derivatives like YZH-106 appears to be host-mediated, research has also explored potential direct interactions with viral components. chemfaces.commdpi.com However, for influenza virus, evidence suggests that YZH-106 does not directly target viral proteins. mdpi.com Instead, its efficacy stems from the activation of the HO-1-mediated type I IFN response. mdpi.com A computational study predicted that this compound could be among several compounds from the Chinese medicinal formula "Compound Yizhihao" to have multitarget activities, including effects on TNF-α expression, a key cytokine in the host's inflammatory response to influenza infection. nih.gov

Anti-Hepatitis B Virus (HBV) Activity of Derivatives

Beyond influenza, derivatives of this compound have been investigated for their potential against the Hepatitis B virus (HBV).

A this compound derivative, YZH-106, has been shown to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and viral replication. preprints.orgresearchgate.netnih.govdntb.gov.uanih.govpreprints.orgpreprints.org The mechanism involves the promotion of the lysosomal degradation of the large (L-HBs) and middle (M-HBs) surface proteins of the virus. preprints.orgnih.govdntb.gov.uanih.gov

Mechanistic studies, including Biacore and molecular docking analyses, have revealed that YZH-106 directly binds to the PreS2 domain of the L-HBs and M-HBs proteins. mdpi.compreprints.orgnih.govdntb.gov.uanih.gov This binding event is thought to block their entry into the endoplasmic reticulum (ER), a critical step for the assembly of viral envelopes and the secretion of HBsAg. mdpi.compreprints.orgresearchgate.netnih.gov By preventing their entry into the ER, YZH-106 facilitates their degradation through the lysosomal pathway in the cytoplasm. mdpi.compreprints.orgnih.gov This targeted degradation of HBsAg is a key strategy for achieving a functional cure for chronic hepatitis B, as high levels of HBsAg are associated with T-cell exhaustion and disease progression. preprints.orgresearchgate.netdntb.gov.ua

Antitumor Activity and Cellular Target Exploration

This compound has been identified as having potential antitumor properties, with research demonstrating its cytotoxic effects against specific cancer cell lines in vitro. nih.gov A notable target for this activity is the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. nih.govresearchgate.net

In one study, isolated this compound exhibited a significant inhibition rate of 86.5% against MDA-MB-231 cells at a concentration of 20 μM. nih.gov This highlights the compound's potential as a cytotoxic agent against this aggressive form of breast cancer. Further research has explored the synthesis of various this compound derivatives to assess their antiproliferative capabilities against a panel of human cancer cell lines, including cervical (HeLa), colon (HT-29), and breast (MDA-MB-231) cancer cells. researchgate.net For example, a derivative known as 5e (ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate) showed a potent IC50 value of 0.737 ± 0.05 μM against HeLa cells. researchgate.net While much of the detailed cytotoxicity data comes from derivatives, the foundational activity of the parent this compound molecule against cell lines like MDA-MB-231 provides a strong rationale for its continued investigation in oncology. nih.gov

| Compound | Cell Line | Concentration | Effect |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 20 μM | 86.5% inhibition rate |

| Derivative 5e | HeLa (Cervical Cancer) | 0.737 ± 0.05 μM | IC50 |

| Derivative 5e | HT-29 (Colon Cancer) | 1.194 ± 0.02 μM | IC50 |

The antitumor activity of this compound and related natural products is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.govyoutube.com Research into natural products for treating cancers like TNBC has largely concentrated on their capacity to either suppress the expression of genes that promote cancer cell survival or enhance the expression of genes that trigger apoptosis. nih.gov

While specific gene expression profiles modulated by this compound itself are still under detailed investigation, studies on its derivatives have provided initial mechanistic clues. For instance, certain derivatives have been shown to induce early apoptosis in cancer cells. researchgate.net This process is accompanied by a significant, dose-dependent reduction in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. researchgate.netmdpi.com The disruption of mitochondrial function is a common mechanism by which cytotoxic agents trigger the caspase cascade, ultimately leading to cell death. mdpi.com The general understanding is that pentacyclic triterpenoids, a class to which this compound is related, can induce apoptosis by up-regulating pro-apoptotic genes like p53 and caspase-3, while suppressing anti-apoptotic genes such as Bcl-2. mdpi.com These initial findings suggest that this compound likely exerts its antitumor effects through the modulation of critical genes controlling the apoptotic machinery in cancer cells. nih.govmdpi.com

Anti-inflammatory Actions and Immunomodulatory Effects

This compound and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.govfrontiersin.org The primary mechanism underlying these effects appears to be the activation of the Nrf2/HO-1 signaling pathway, which plays a central role in the cellular response to oxidative stress and inflammation. nih.govnih.govmdpi.com

Activation of Nrf2 by this compound derivatives leads to the increased expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory functions. nih.govmdpi-res.com This pathway has a cascading effect on other inflammatory signaling networks. Notably, Nrf2 activation can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines. frontiersin.org By interfering with NF-κB-mediated transcription, this compound and its analogues can suppress the production of key pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). frontiersin.orgmdpi.com

This immunomodulatory effect is not limited to cytokine suppression. In models of virally induced inflammation, the induction of HO-1 has been shown to reduce the infiltration of inflammatory cells like neutrophils into tissues and decrease the production of chemokines. aai.org Furthermore, the end-products of the HO-1 reaction, such as carbon monoxide (CO), can themselves exert anti-inflammatory effects by downregulating pro-inflammatory cytokines through pathways like p38/MAPK. nih.gov These findings collectively indicate that this compound modulates the immune response at multiple levels, primarily through the Nrf2/HO-1 axis and its subsequent inhibition of pro-inflammatory pathways like NF-κB. nih.govmdpi.com

Contribution to Antioxidative Stress Response and Nrf2 Pathway Modulation

Virus-induced oxidative stress is a critical factor in the lifecycle of viruses and the development of viral diseases. nih.gov In response, host cells activate defense mechanisms to protect themselves, with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway serving as a primary line of defense for cytoprotection and detoxification. nih.gov Under normal conditions, Nrf2 is bound in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. nih.govresearchgate.net However, upon encountering oxidative stress, Nrf2 is released from KEAP1 and moves into the nucleus. researchgate.netmdpi.com In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a variety of cytoprotective and antioxidant genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). nih.govresearchgate.netmdpi.com This process helps to restore cellular redox balance. researchgate.net

Preclinical research has demonstrated that derivatives of this compound can modulate this protective pathway. A notable derivative was found to inhibit influenza virus replication by upregulating the expression of HO-1. nih.gov This upregulation is achieved by promoting the translocation of Nrf2 into the nucleus, thereby activating the antioxidant response. nih.gov Further investigation into the molecular mechanism has implicated the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways in the HO-1 upregulation induced by this this compound derivative. nih.gov The activation of the Nrf2 pathway by compounds like this compound derivatives is a key mechanism for mitigating the cellular damage caused by virus-induced oxidative stress. nih.govresearchgate.net

Emerging Biological Activities of Synthesized Derivatives

To enhance the therapeutic potential of this compound, numerous derivatives have been synthesized and evaluated for their biological activities, primarily focusing on antiviral effects. These modifications have led to compounds with improved potency and broader activity spectra compared to the parent compound.

One area of focus has been the synthesis of derivatives with activity against various influenza virus strains.

Isoxazole (B147169) Derivatives: Six this compound amide derivatives containing an isoxazole moiety were synthesized. One of these compounds, designated 3c, demonstrated improved activity against both influenza A (H3N2) and influenza B viruses. sioc-journal.cn

Aminoalkyl Rupestonates: A series of aminoalkyl rupestonates were created, with derivatives containing a 1H-1,2,4-triazolyl group showing notable activity against influenza A (H3N2, H1N1) and B viruses. researchgate.net

L-Ephedrine Derivatives: Two derivatives, a this compound L-ephedrine ester (A) and a complex (B), were synthesized. Both compounds showed more potent inhibitory activity against influenza A/PR/8/34 (H1N1) and A/FM/1/47 (H1N1) strains than the original this compound. rjpbr.com

Other Modified Derivatives: In a study where 20 new derivatives were synthesized, compound 4d (an α-methylcinnamyl acyl derivative) showed the highest potential against the influenza A (H3N2) virus. researchgate.net

Perhaps the most significant emerging activity is seen in the derivative YZH-106, which contains a phenyl isoxazole group. nih.gov YZH-106 has demonstrated a broad spectrum of activity against influenza viruses, including drug-resistant strains. researchgate.netnih.gov More recently, its activity against the Hepatitis B virus (HBV) has been a subject of investigation. Research has shown that YZH-106 can inhibit the secretion of Hepatitis B surface antigen (HBsAg) and suppress viral replication. researchgate.netnih.gov The mechanism for this activity is unique; YZH-106 directly binds to the PreS2 domain of the large (L) and medium (M) HBsAg proteins. nih.gov This binding event blocks the entry of these viral proteins into the endoplasmic reticulum and promotes their degradation through the lysosomal pathway. researchgate.netnih.gov

The table below summarizes the biological activities of selected synthesized derivatives of this compound.

| Derivative Class/Name | Modification | Target/Activity | Source(s) |

| Isoxazole Derivative (3c) | Isoxazole-containing amide | Inhibition of Influenza A (H3N2) and B viruses | sioc-journal.cn |

| Aminoalkyl Rupestonates | Contain 1H-1,2,4-triazolyl group | Inhibition of Influenza A (H3N2, H1N1) and B viruses | researchgate.net |

| Derivative 4d | α-methylcinnamyl acyl group | Inhibition of Influenza A (H3N2) virus | researchgate.net |

| L-Ephedrine Derivatives (A, B) | L-ephedrine ester and complex | Inhibition of Influenza A (H1N1) strains | rjpbr.com |

| YZH-106 | Phenyl isoxazole group | Broad-spectrum anti-influenza activity; Inhibition of HBV replication and HBsAg secretion | researchgate.netnih.gov |

Metabolic Pathways and Analytical Detection in Biological Systems

In Vivo Metabolic Fate and Metabolite Identification in Animal Models

Studies in rat models have been instrumental in identifying the metabolites of Rupestonic acid. After oral administration, a total of 10 metabolites have been identified or partially characterized in rat urine. nih.gov The primary metabolic transformations that this compound undergoes are categorized as Phase I (functionalization) and Phase II (conjugation) reactions. nih.govresearchgate.net The main reactions observed are oxidation, hydrogenation, and glucuronidation. nih.gov

Oxidation represents a key Phase I metabolic pathway for this compound. This process typically involves the addition of one or more oxygen atoms, leading to hydroxylated metabolites. For instance, metabolites have been detected with mass increases corresponding to the addition of one or two oxygen atoms compared to the parent compound. These oxidative changes are a common route for the biotransformation of sesquiterpene lactones. nih.gov

Hydrogenation, or the addition of hydrogen atoms, is another significant Phase I reaction in the metabolism of this compound. nih.gov This process involves the reduction of double bonds within the molecule's structure. Metabolites have been identified showing an increase in mass corresponding to the addition of two or four hydrogen atoms, indicating the saturation of one or more carbon-carbon double bonds. nih.gov

Glucuronidation is a major Phase II conjugation reaction for this compound and its Phase I metabolites. nih.gov In this process, glucuronic acid is attached to the molecule, significantly increasing its water solubility and facilitating its excretion from the body. This is a well-established pathway for the metabolism of various compounds. researchgate.net Metabolites have been identified that are formed through the glucuronidation of both the parent compound and its hydrogenated or oxidized derivatives. nih.gov

Elucidation of Proposed Metabolic Pathways

Based on the identified metabolites in rat urine, a metabolic pathway for this compound has been proposed for the first time. nih.gov The pathway demonstrates that this compound undergoes a series of sequential and parallel reactions. A parent molecule of this compound can first be hydrogenated and then undergo glucuronidation. Alternatively, it might first be oxidized and then conjugated with glucuronic acid. The presence of metabolites that have undergone multiple transformations (e.g., both hydrogenation and glucuronidation) suggests a complex network of metabolic processing. nih.gov

The structural elucidation of these metabolites was achieved by comparing the changes in their accurate molecular masses and their fragmentation patterns in tandem mass spectrometry with those of the parent compound. nih.gov

Table 1: Identified Metabolites of this compound in Rat Urine This table summarizes the key metabolites identified, their mass-to-charge ratio (m/z), and the metabolic reactions they have undergone.

| Metabolite Code | Observed m/z [M+H]⁺ | Proposed Transformation |

|---|---|---|

| M1 | 265.1438 | Oxidation (+O) |

| M2 | 281.1387 | Di-oxidation (+2O) |

| M3 | 251.1642 | Hydrogenation (+2H) |

| M4 | 267.1591 | Hydrogenation + Oxidation (+2H, +O) |

| M5 | 253.1798 | Dihydrogenation (+4H) |

| M6 | 269.1747 | Dihydrogenation + Oxidation (+4H, +O) |

| M7 | 425.1962 | Glucuronidation |

| M8 | 441.1911 | Oxidation + Glucuronidation |

| M9 | 427.2118 | Hydrogenation + Glucuronidation |

| M10 | 429.2275 | Dihydrogenation + Glucuronidation |

Data sourced from Gu D, et al. (2015). nih.gov

Development of Bioanalytical Methods for Quantitative Assessment

Accurate and sensitive analytical methods are essential for studying the pharmacokinetics of this compound, which describes its absorption, distribution, metabolism, and excretion.

A sensitive and specific high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method has been developed and validated for the determination of this compound in rat plasma. nih.gov This method allows for the precise quantification of the compound, which is fundamental for pharmacokinetic studies. nih.gov

The process involves extracting this compound from plasma samples, typically using a protein precipitation method. nih.gov The extract is then injected into an HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer. nih.gov The method has been successfully applied to a pharmacokinetic study in rats following intravenous administration. nih.gov

Table 2: Parameters of a Validated HPLC-ESI-MS/MS Method for this compound Quantification This table details the specific conditions used for the chromatographic separation and mass spectrometric detection of this compound.

| Parameter | Specification |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Agela Venusil XBP Phenyl (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of methanol (B129727) and 0.1% formic acid in water (40:60, v/v) |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Mass Transition (this compound) | m/z 247.2 → 203.1 |

| Mass Transition (Internal Standard) | m/z 307.1 → 161.3 (Warfarin sodium) |

| Linear Range | 2.5 - 5000 ng/mL |

Data sourced from Liu W, et al. (2013). nih.gov

Advanced Analytical Methodologies for Quality Control and Characterization

Chromatographic Fingerprinting for Authentication and Quality Assessment

Chromatographic fingerprinting is a powerful tool for the authentication and quality evaluation of herbal medicines. nih.gov This technique provides a comprehensive chemical profile of a plant extract, which is essential for identifying the presence and relative abundance of its various chemical constituents.

High-performance liquid chromatography (HPLC) is a commonly employed technique for generating these fingerprints. mdpi.com For instance, a study on 14 batches of Artemisia rupestris L. established a chromatographic fingerprint using HPLC. In this analysis, 18 common peaks were identified across the samples, with one sample (S1) being designated as the reference spectrum for comparison. mdpi.com This approach allows for the assessment of similarity between different batches, ensuring consistency in their chemical makeup. mdpi.com

Another high-resolution technique, high-performance thin-layer chromatography (HPTLC), has also been utilized for the chemical profiling of plants containing rupestonic acid. HPTLC offers the advantage of analyzing multiple samples simultaneously on a single plate, making it an efficient method for fingerprinting. akjournals.com The resulting profiles can reveal significant variations in the chemical composition between different samples, which is vital for quality control.

Furthermore, techniques like high-speed counter-current chromatography (HSCCC) have been applied for fingerprinting and the purification of compounds from complex mixtures. HSCCC serves as a valuable method for the quality control of traditional Chinese medicines by identifying active compounds. nih.gov

Table 1: Chromatographic Techniques for Fingerprinting of this compound Source Plants

| Technique | Key Features & Applications | Reference |

| HPLC | Establishes comprehensive chemical profiles, identifies common peaks for batch-to-batch consistency assessment. | mdpi.com |

| HPTLC | Allows for simultaneous analysis of multiple samples, efficient for fingerprinting and revealing chemical variations. | akjournals.com |

| HSCCC | Used for both fingerprinting and purification of active compounds, aiding in quality control. | nih.gov |

Quantitative Analysis of Multi-Components by Single Marker (QAMS) Approaches

The Quantitative Analysis of Multi-Components by Single Marker (QAMS) method is an innovative and efficient approach for the quality control of herbal medicines. nih.gov This strategy allows for the simultaneous quantification of several active components using a single, readily available reference standard, thereby reducing costs and time associated with traditional external standard methods. nih.govresearchgate.net

In the context of Artemisia rupestris L., a QAMS method was developed and validated for the simultaneous determination of ten components using HPLC. mdpi.com In this study, chlorogenic acid and linarin (B1675465) were selected as internal reference standards to calculate the relative correction factors (RCFs) for other phenolic acids and flavonoids. mdpi.com The results obtained through the QAMS method were found to be consistent with those from the external standard method (ESM), confirming the reliability and feasibility of the QAMS approach for the quality evaluation of A. rupestris. mdpi.com

The QAMS method, often combined with chromatographic fingerprinting, provides a powerful and comprehensive tool for both qualitative and quantitative assessment of herbal products. nih.gov This dual approach ensures not only the correct identification of the herb but also the quantification of its key bioactive constituents. nih.gov

Table 2: Key Parameters in a QAMS Study of Artemisia rupestris L.

| Parameter | Description | Reference |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | mdpi.com |

| Internal Reference Standards | Chlorogenic acid and Linarin | mdpi.com |

| Number of Quantified Components | Ten | mdpi.com |

| Validation | Comparison with the External Standard Method (ESM) | mdpi.com |

Mass Spectrometry Imaging (MSI) in Plant Metabolomics Research

Mass Spectrometry Imaging (MSI) has emerged as a pivotal technique in plant metabolomics, offering the ability to visualize the spatial distribution of various metabolites directly within plant tissues. oup.comnih.gov Unlike traditional analytical methods that require tissue homogenization, which results in the loss of spatial information, MSI provides in-situ analysis of metabolite compositions. oup.comresearchgate.net This technology has been widely applied to study a diverse range of plant tissues and metabolites, including those in medicinal plants. oup.comresearchgate.net

While specific MSI studies focusing solely on the distribution of this compound are not detailed in the provided results, the technology's application in plant metabolomics is well-established. MSI techniques, such as matrix-assisted laser desorption/ionization (MALDI)-MSI, are used to generate spatial maps of lipids, carbohydrates, amino acids, and specialized metabolites like terpenes. nih.govresearchgate.net These maps provide invaluable insights into the metabolic pathways and functional roles of these compounds within the plant. researchgate.net The investigation of this compound distribution in Artemisia rupestris using MSI could reveal important information about its biosynthesis, transport, and storage, contributing to a deeper understanding of its biological significance. A study has indicated that this compound and its derivatives are primarily located in the flower of the Artemisia rupestris L. plant. biorxiv.orgbiorxiv.org

Analysis of Environmental Influence on this compound Content in Source Plants

The chemical composition of medicinal plants can be significantly influenced by various environmental factors. mdpi.com Understanding these influences is critical for ensuring the consistent quality and efficacy of herbal products.

A study comparing wild and artificially cultivated Artemisia rupestris L. investigated the impact of different ecological environments on their chemical profiles. biorxiv.orgbiorxiv.org The research found that while flavonoids and chlorogenic acid derivatives showed notable differences between the wild and cultivated varieties, the content of the characteristic metabolite, this compound, and its derivatives showed no obvious difference. biorxiv.orgbiorxiv.org The level of this compound was slightly higher in the artificial variety compared to the wild one. biorxiv.orgbiorxiv.org

This research suggests that the ecological environment has a limited influence on the biosynthesis of this compound and its derivatives in Artemisia rupestris L. biorxiv.orgbiorxiv.org This finding is significant for the potential use of cultivated varieties for drug development, as it indicates a stable production of the key active compound. biorxiv.orgbiorxiv.org However, it is also noted that the chemical composition of the essential oil of A. rupestris can vary significantly with the plant population and harvest time, indicating that other components are more susceptible to environmental variables. mdpi.com

Current Research Challenges and Future Research Directions

Comprehensive Elucidation of Molecular Mechanisms of Action for Diverse Activities

While rupestonic acid and its derivatives have demonstrated a range of biological activities, including antiviral and anti-inflammatory effects, the precise molecular mechanisms underlying these actions are not fully understood. nih.goveurekaselect.comrjpbcs.com A significant challenge is to move beyond observational studies and to identify the specific cellular targets and signaling pathways modulated by these compounds.

For instance, in its anti-influenza activity, a derivative of this compound, YZH-106, has been shown to suppress influenza virus replication by activating the heme oxygenase-1 (HO-1)-mediated interferon response. nih.govchemfaces.com Mechanistic studies revealed that YZH-106 induces the phosphorylation of p38 MAPK and ERK1/2, leading to the activation of Nrf2, which in turn upregulates HO-1 expression. chemfaces.com Similarly, in the context of hepatitis B virus (HBV), YZH-106 was found to promote the lysosomal degradation of HBV surface antigens (L- and M-HBsAg) by directly binding to the PreS2 domain. preprints.orgnih.gov This interaction blocks their entry into the endoplasmic reticulum, leading to their degradation. preprints.orgnih.gov

Future research should focus on employing advanced techniques such as proteomics, transcriptomics, and molecular docking to identify direct binding partners and map the downstream signaling cascades affected by this compound and its analogs. cjter.commdpi.com Elucidating these mechanisms will be crucial for understanding the full spectrum of their biological effects and for the rational design of more potent and specific therapeutic agents.

Strategies for Enhancing Therapeutic Efficacy and Reducing Unintended Effects of Derivatives

The modification of the this compound scaffold has been a key strategy to enhance its therapeutic efficacy. nih.govresearchgate.net Over 300 derivatives have been synthesized with the aim of improving anti-influenza activity and reducing toxicity. biorxiv.orgresearchgate.net For example, the introduction of aminoalkyl groups or the formation of complex salts with alkaloids like matrine (B1676216) has been explored to improve antiviral and antitumor activities, respectively. google.comresearchgate.net

A significant challenge lies in balancing the enhancement of desired therapeutic effects with the minimization of off-target effects. The introduction of various functional groups can alter the molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to unforeseen interactions and toxicities. researchgate.net For example, while some derivatives show potent activity against specific influenza strains, they may also exhibit increased toxicity compared to the parent compound. researchgate.net

Future strategies should involve a more rational design approach, guided by computational modeling and a deeper understanding of the structure-activity relationships. acs.org Techniques like quantitative structure-activity relationship (QSAR) modeling can help predict the biological activity and potential toxicity of new derivatives before synthesis. acs.org Furthermore, exploring drug delivery systems, such as nanoparticle formulations, could help improve the targeted delivery of this compound derivatives, thereby enhancing their efficacy at the site of action while minimizing systemic exposure and unintended effects.

Development of Novel Therapeutic Agents Based on the this compound Scaffold

The this compound scaffold presents a versatile platform for the development of new therapeutic agents targeting a range of diseases. researchgate.netmedchemexpress.com Its inherent biological activities, coupled with the potential for diverse chemical modifications, make it an attractive starting point for drug discovery programs. researchgate.net The synthesis of hybrid molecules, where this compound is combined with other pharmacophores, is a promising avenue for creating novel drugs with multi-target activities. d-nb.info

One of the key challenges is to identify novel therapeutic areas where the this compound scaffold could be beneficial. While research has primarily focused on its antiviral and anti-inflammatory properties, its potential in other areas, such as oncology and neurodegenerative diseases, remains largely unexplored. google.comresearchgate.net For instance, complex salts of this compound with alkaloids have shown preliminary anti-tumor activity. google.com

Future research should focus on screening this compound and its derivatives against a wider range of biological targets and disease models. The use of high-throughput screening and phenotypic assays can accelerate the discovery of new therapeutic applications. rsc.org The development of "click chemistry" approaches has already facilitated the efficient synthesis of diverse libraries of this compound derivatives, such as those containing 1,2,3-triazole moieties, for biological evaluation. researchgate.netafricanjournalofbiomedicalresearch.com This will enable the exploration of new chemical spaces and the identification of lead compounds for a variety of diseases. nih.gov

Advancements in Methodologies for In Situ and In Vivo Biological Studies

To translate the promising in vitro findings of this compound and its derivatives into clinical applications, robust in situ and in vivo studies are essential. A major challenge is the development of appropriate methodologies to study the compound's behavior and effects within a living system. This includes understanding its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. rsc.org

Currently, in vivo studies have provided some initial positive results. For example, YZH-106 offered partial protection to mice infected with the influenza A virus, as evidenced by reduced viral load in the lungs and improved survival rates. chemfaces.com However, more comprehensive in vivo studies are needed to fully evaluate the therapeutic potential and safety of these compounds.

Future advancements should focus on the development and application of sophisticated imaging techniques and analytical methods to monitor the compound's localization and concentration in real-time within tissues and cells. The synthesis of fluorescently labeled this compound probes, for instance, can enable the visualization of its cellular uptake and distribution, providing valuable insights into its mechanism of action. nih.gov Furthermore, the use of relevant animal models that accurately mimic human diseases will be crucial for predicting clinical efficacy and safety.

Exploration of Biosynthetic Pathways and Genetic Regulation of this compound Production

This compound is a characteristic secondary metabolite of Artemisia rupestris L. biorxiv.orgbiorxiv.org Understanding its biosynthetic pathway and the genetic regulation of its production is crucial for ensuring a sustainable supply of this valuable compound and for enabling its production through metabolic engineering.

A key challenge is the complete elucidation of the enzymatic steps involved in the conversion of primary metabolites into this compound. While it is known to be a guaiacane sesquiterpenoid, the specific enzymes and genes responsible for its synthesis are not fully characterized. biorxiv.org Transcriptome analysis of A. rupestris has provided some clues, revealing that key differentially expressed genes (DEGs) involved in the terpenoid backbone biosynthesis pathway are downregulated in wild flower samples compared to cultivated ones. biorxiv.org This suggests a complex regulatory network controlling its production.

Future research should focus on identifying and characterizing the genes and enzymes of the this compound biosynthetic pathway. This can be achieved through a combination of genomic, transcriptomic, and metabolomic approaches. biorxiv.orgnih.gov Once the pathway is elucidated, metabolic engineering strategies can be employed in microbial or plant systems to enhance the production of this compound and its derivatives. nih.gov This would not only provide a more sustainable and cost-effective source of the compound but also open up possibilities for producing novel analogs through combinatorial biosynthesis.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying rupestonic acid in plant matrices, and how are they validated?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for precise quantification. Validation should follow ICH guidelines, including linearity (e.g., 0.1–100 µg/mL range), recovery rates (>90%), and repeatability testing (RSD <5%) . For plant extracts, include sample pre-treatment steps such as solid-phase extraction to remove interfering compounds.

Q. How do ecological factors (e.g., altitude, UV exposure) influence this compound biosynthesis in Artemisia rupestris?

- Methodological Answer : Conduct comparative metabolomic studies using wild and cultivated varieties grown under controlled conditions. Measure this compound levels via LC-MS and correlate with environmental data (e.g., UV-B intensity, soil composition). Wild varieties at higher altitudes show upregulated flavonoid pathways but stable terpenoid biosynthesis, suggesting compartmentalized stress responses .

Q. What are the primary challenges in isolating this compound derivatives for structural characterization?

- Methodological Answer : Employ column chromatography with silica gel or Sephadex LH-20 for preliminary separation, followed by preparative HPLC. Challenges include low natural abundance and structural similarity among derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (1D/2D) and X-ray crystallography are critical for resolving stereochemistry .

Advanced Research Questions

Q. How can transcriptomic data resolve contradictions in this compound’s biosynthetic pathways across Artemisia species?

- Methodological Answer : Perform RNA sequencing on tissues (flowers, leaves) to identify differentially expressed genes (DEGs) in the terpenoid backbone biosynthesis pathway (e.g., MEP/MVA pathways). Validate using qRT-PCR and enzyme activity assays. Wild vs. cultivated comparisons reveal downregulated DEGs in flowers, suggesting tissue-specific regulation .

Q. What experimental designs are optimal for studying this compound’s anti-inflammatory mechanisms without conflating cytotoxicity and therapeutic effects?

- Methodological Answer : Use macrophage cell lines (e.g., RAW264.7) with dose-response assays (0.1–50 µM) to differentiate anti-inflammatory activity (NF-κB inhibition) from cytotoxicity (MTT assays). Include positive controls (e.g., dexamethasone) and validate via ELISA (cytokine levels) and Western blot (IκBα degradation) .

Q. How can metabolomic and proteomic integration address discrepancies in this compound’s pharmacokinetic properties?

- Methodological Answer : Combine UPLC-QTOF-MS metabolomics with SWATH-MS proteomics in serum/plasma samples. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to track absorption phases. Recent studies highlight rapid clearance (t1/2 = 2.1 hr), necessitating prodrug strategies for sustained delivery .

Data Contradiction Analysis

Q. Why do some studies report this compound as a stable marker compound, while others note variability in artificial vs. wild Artemisia rupestris?

- Methodological Answer : Variability arises from harvest timing (full-bloom stage vs. vegetative phase) and tissue-specific accumulation (higher in flowers). Standardize sampling protocols and use multivariate analysis (PCA/PLS-DA) to isolate environmental vs. genetic factors. Wild plants show ecological adaptation but retain core terpenoid stability .

Methodological Resources

- Analytical Validation : Follow (RSC guidelines) for reproducibility in chemical analysis.

- Experimental Design : Apply PICOT/FINER frameworks ( ) to define population, interventions, and outcomes.

- Data Reporting : Adhere to Beilstein Journal guidelines () for detailed experimental protocols and supplementary data archiving.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.